Aqueous Solubility vs. DHI
Indoline-5,6-diol (as the hydrobromide salt in aqueous media) exhibits a predicted water solubility of approximately 17.5 g L⁻¹ (ALOGPS) [1], a value corroborated by an independent estimate of 17,270 mg L⁻¹ at 25 °C [2]. By contrast, the fully aromatic analog 5,6-dihydroxyindole (DHI, CAS 3131-52-0) has a predicted water solubility of only 5.78 g L⁻¹ (ALOGPS) [3]. This represents an approximately 3.0‑fold solubility advantage for the saturated indoline. The patent literature explicitly states: 'Compared with 5,6-dihydroxyindole, these compounds also have a good solubility in water' [4].
| Evidence Dimension | Aqueous solubility (predicted) |
|---|---|
| Target Compound Data | 17.5 g L⁻¹ (ALOGPS); ~17,270 mg L⁻¹ at 25 °C (estimated) |
| Comparator Or Baseline | 5,6-Dihydroxyindole (DHI): 5.78 g L⁻¹ (ALOGPS) |
| Quantified Difference | ~3.0‑fold higher aqueous solubility for indoline-5,6-diol |
| Conditions | In silico prediction (ALOGPS); estimated at 25 °C, neutral pH |
Why This Matters
Higher aqueous solubility directly impacts the feasibility of water-based formulations—particularly in cosmetic hair dye products and aqueous biochemical assays—reducing or eliminating the need for organic co-solvents.
- [1] FooDB. Showing Compound Leukoaminochrome (FDB029236). Water Solubility: 17.5 g/L (ALOGPS). https://foodb.ca/compounds/FDB029236 View Source
- [2] The Good Scents Company. 5,6-Indolinediol (CAS 29539-03-5). Soluble in: water, 1.727e+004 mg/L @ 25 °C (est). http://thegoodscentscompany.com/data/rw1727211.html View Source
- [3] FooDB. Showing Compound 5,6-Dihydroxyindole (FDB023293). Water Solubility: 5.78 g/L (ALOGPS). https://foodb.ca/compounds/FDB023293 View Source
- [4] Lagrange, A., et al. (1993). US Patent 5,178,637 – Tinctorial composition based on 5,6-dihydroxyindolines and method for dyeing keratinous fibres. Column 1, lines 18–26. View Source
